molecular formula C12H10Cl2N4OS B2640310 2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide CAS No. 921113-17-9

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

Cat. No. B2640310
CAS RN: 921113-17-9
M. Wt: 329.2
InChI Key: MJAGOXODWHDWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” is a chemical compound with the molecular formula C12H10Cl2N4OS . It has an average mass of 329.205 Da and a monoisotopic mass of 327.995239 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” can be analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possess significant antimicrobial activities. For instance, novel heterocyclic compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and tested against various gram-positive and gram-negative bacteria, as well as fungi, showing promising antibacterial and antifungal properties (Patel, Shah, & Patel, 2015; Patel & Patel, 2015).

Antiproliferative and Anti-Tumor Activities

Certain derivatives have been explored for their antiproliferative effects, particularly against endothelial and tumor cells. For example, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives were studied and found to inhibit the proliferation of these cell types, indicating a potential application in cancer treatment (Ilić et al., 2011). Additionally, some triazolo[3,4-b]thiadiazole derivatives have shown inhibitory effects on a wide range of cancer cell lines, suggesting a broad specificity for the ATP-binding domain of kinases (Ibrahim, 2009).

Synthetic Chemistry Applications

The synthesis of [1,2,4]triazolo[3,4-b][1,3]thiazin and related compounds is of interest in synthetic chemistry for creating novel heterocyclic systems. These compounds have been utilized in various synthetic pathways, demonstrating their versatility in constructing complex molecular architectures with potential biological activities (Wang, Shi, & Shi, 2001).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4OS/c13-7-2-3-8(9(14)6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGOXODWHDWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.